molecular formula C8H10N2O2 B8698553 Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato-

Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato-

Cat. No.: B8698553
M. Wt: 166.18 g/mol
InChI Key: AHBATNRNNHRAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods: Industrial production of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols under mild conditions.

Major Products:

Scientific Research Applications

Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins and affect various biological pathways .

Comparison with Similar Compounds

  • Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato-
  • tert-Butyl isocyanide
  • tert-Butyl isocyanate

Comparison: Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- is unique due to its isoxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-tert-butyl-5-isocyanato-1,2-oxazole

InChI

InChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)12-10-6/h4H,1-3H3

InChI Key

AHBATNRNNHRAAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)N=C=O

Origin of Product

United States

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